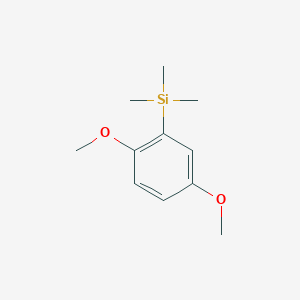

1-(Trimethylsilyl)-2,5-dimethoxybenzene

Description

Contextualization within Silylated Aromatic Compounds and Their Significance in Modern Synthesis

Silylated aromatic compounds, or arylsilanes, are a class of organosilicon molecules that have become indispensable tools in modern organic synthesis. The incorporation of a silicon-containing moiety, most commonly the trimethylsilyl (B98337) (TMS) group, onto an aromatic ring imparts unique chemical properties that chemists can exploit for a wide range of transformations.

The significance of the trimethylsilyl group stems from its dual nature. It is chemically inert under many conditions, allowing it to function as a robust protecting group for a specific position on an aromatic ring while other parts of the molecule undergo reaction. researchgate.net Conversely, the carbon-silicon (C-Si) bond can be selectively cleaved or activated under specific conditions (e.g., with fluoride (B91410) ions or under electrophilic substitution), making the silyl (B83357) group an exceptionally versatile functional handle.

In contemporary synthesis, arylsilanes are key precursors for a multitude of reactions. They are widely used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. The silyl group can also act as a "directing group" in electrophilic aromatic substitution. Through a process known as ipso-substitution, an incoming electrophile replaces the trimethylsilyl group, providing a high degree of regiochemical control that is often difficult to achieve through other synthetic methods. Furthermore, the introduction of a bulky trimethylsilyl group can influence the steric environment of a molecule, guiding the stereochemical outcome of subsequent reactions.

Historical Development of Research on Substituted Dimethoxybenzene Derivatives

Research into substituted dimethoxybenzene derivatives has a rich history rooted in the exploration of aromatic chemistry. The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, making the aromatic system highly susceptible to electrophilic aromatic substitution. merckmillipore.com This inherent reactivity has made dimethoxybenzenes a foundational scaffold for building more complex molecules.

Early research focused on classic electrophilic substitution reactions, such as Friedel-Crafts alkylations and acylations, to install new substituents on the electron-rich ring. researchgate.net These studies were instrumental in understanding the directing effects of the methoxy groups and the steric hindrance they impose. For 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether), electrophilic attack typically occurs at the positions ortho to the methoxy groups (the 2- and 5-positions), a principle that is fundamental to the synthesis of compounds like the subject of this article. merckmillipore.com

Over the decades, the applications of substituted dimethoxybenzenes have expanded significantly. They are recognized as important structural motifs in natural products and pharmaceuticals. More recently, their electrochemical properties have drawn considerable attention, with substituted 1,4-dimethoxybenzene derivatives being investigated as redox-active materials for applications in organic electronics and redox flow batteries. This modern research continues to build on the foundational understanding of the reactivity and properties established by earlier generations of chemists.

Rationale for Investigating the Monosilylated Dimethoxybenzene Scaffold in Fundamental Chemical Research

The scientific rationale for investigating the 1-(Trimethylsilyl)-2,5-dimethoxybenzene scaffold is multifaceted, stemming from its potential as a versatile synthetic intermediate. This specific structure synergistically combines the useful attributes of both the dimethoxybenzene core and the trimethylsilyl substituent.

Firstly, the placement of a single trimethylsilyl group at the 2-position of the 1,4-dimethoxybenzene ring provides a powerful tool for regiocontrol. The methoxy groups strongly direct initial electrophilic attack to the 2- and 5-positions. By installing a TMS group at one of these sites, chemists can effectively block it, thereby directing any subsequent electrophilic substitution to the remaining activated positions. Alternatively, the TMS group itself can be the target of a subsequent ipso-substitution, allowing for the precise and controlled introduction of a wide variety of functional groups at that specific carbon atom.

Secondly, the synthesis of this compound is a direct application of advanced synthetic methodologies like directed ortho-metalation (DoM). researchgate.net In this strategy, the methoxy groups can direct a strong base (like an organolithium reagent) to deprotonate an adjacent ortho position. The resulting aryllithium intermediate can then be "quenched" with a silicon electrophile (such as trimethylsilyl chloride) to install the TMS group with high precision. Studying this reaction provides valuable insights into the mechanisms of C-H activation and functionalization on highly activated aromatic rings.

Finally, this monosilylated scaffold serves as a highly valuable and specialized building block for the synthesis of complex target molecules. It allows for a modular and strategic approach to constructing polysubstituted aromatic compounds, where different functionalities can be introduced in a stepwise and controlled manner, leveraging the unique reactivity of the C-Si bond.

Compound Data

Below are the known chemical identifiers for this compound.

| Property | Value |

| Systematic Name | This compound |

| Alternative Name | (2,5-Dimethoxyphenyl)trimethylsilane |

| CAS Number | 72054-75-2 |

| Molecular Formula | C₁₁H₁₈O₂Si |

| Molecular Weight | 210.35 g/mol |

Physicochemical and Spectroscopic Data

Detailed experimental and spectroscopic data for this compound are not widely available in the cited literature. While the compound is commercially available and its existence is confirmed by its CAS registry number, comprehensive, peer-reviewed research findings detailing its specific properties were not found in the public domain searches conducted for this article. mpg.de

| Data Point | Value |

| Melting Point | Data not available in cited sources |

| Boiling Point | Data not available in cited sources |

| ¹H NMR Spectrum | Data not available in cited sources |

| ¹³C NMR Spectrum | Data not available in cited sources |

| Mass Spectrum | Data not available in cited sources |

| Infrared Spectrum | Data not available in cited sources |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2Si/c1-12-9-6-7-10(13-2)11(8-9)14(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYZLOOFEZWQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Trimethylsilyl 2,5 Dimethoxybenzene

Strategies for Regioselective Monosilylation of the 2,5-Dimethoxybenzene Core

The direct and regioselective silylation of the electron-rich 2,5-dimethoxybenzene (also known as 1,4-dimethoxybenzene) is the most common and efficient approach to the target compound. The two methoxy (B1213986) groups strongly activate the aromatic ring towards electrophilic substitution and can be leveraged to direct the silylation to a specific position.

Directed ortho-metalation (DoM) is a powerful and widely utilized strategy for the functionalization of aromatic rings. In this approach, a heteroatom-containing functional group, known as a directed metalation group (DMG), temporarily coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position with high regioselectivity. The methoxy group (-OCH₃) is an effective DMG.

The synthesis of 1-(trimethylsilyl)-2,5-dimethoxybenzene via DoM begins with the deprotonation of 1,4-dimethoxybenzene (B90301). The two methoxy groups direct the lithiation to one of the equivalent ortho positions (positions 2, 3, 5, or 6). Treatment with a strong base, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperature generates the corresponding aryllithium intermediate. This intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride (TMSCl), to yield the desired monosilylated product. This sequence is highly efficient, with literature precedents reporting excellent yields. sci-hub.se

For instance, the reaction of 1,4-dimethoxybenzene with n-butyllithium in hexane, followed by trapping the resulting aryllithium species with trimethylsilyl chloride, has been shown to produce this compound in 90% yield. sci-hub.se

| Parameter | Condition |

| Starting Material | 1,4-Dimethoxybenzene |

| Base | n-Butyllithium (n-BuLi) in hexane |

| Electrophile | Trimethylsilyl chloride (TMSCl) |

| Temperature | 0 °C |

| Reported Yield | 90% sci-hub.se |

In recent decades, transition metal-catalyzed C-H bond activation has emerged as a formidable tool for the direct functionalization of arenes, including silylation. These methods offer an alternative to traditional organometallic routes and can proceed under milder conditions with high regioselectivity, often governed by the steric and electronic environment of the substrate and the ligand system of the catalyst.

Catalysts based on iridium and rhodium are particularly effective for the C-H silylation of aromatic compounds. nih.govnih.govberkeley.edu While a specific example for the direct silylation of 1,4-dimethoxybenzene is not prominently documented, the methodology has been successfully applied to closely related substrates. For example, the iridium-catalyzed silylation of 1,3-dimethoxybenzene (B93181) demonstrates high regioselectivity, favoring functionalization at the C-5 position (meta to both methoxy groups) to avoid steric hindrance from the ortho positions. This suggests that for 1,4-dimethoxybenzene, a similar catalyst system would likely favor silylation at one of the C-H bonds ortho to a methoxy group. A typical catalytic system involves an iridium precursor, such as [Ir(cod)OMe]₂, a ligand like 2,9-dimethylphenanthroline, and a hydrosilane reagent.

| Parameter | Typical Condition (based on related substrates) |

| Starting Material | 1,4-Dimethoxybenzene |

| Catalyst System | Iridium precursor (e.g., [Ir(cod)OMe]₂) and a nitrogen-based ligand |

| Silylating Agent | Hydrosilane (e.g., HSiMe(OSiMe₃)₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80–100 °C |

Synthesis through Functional Group Interconversions on Existing Precursors

Alternative, albeit less direct, pathways to this compound involve the construction of the target molecule from precursors that already contain either the trimethylsilyl group or the methoxy functionalities.

This synthetic strategy involves starting with a benzene (B151609) ring that is already functionalized with a trimethylsilyl group and subsequently introducing the two methoxy groups. This route is not commonly employed for this specific target but is theoretically plausible.

A hypothetical pathway could begin with a di-substituted benzene, such as 1,4-dibromo-2-(trimethylsilyl)benzene. This precursor could potentially undergo a double nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) under forcing conditions, likely requiring a copper or palladium catalyst (Ullmann condensation), to replace both bromine atoms with methoxy groups. However, the efficiency and selectivity of such a reaction would need careful optimization to avoid side reactions.

Another plausible route involves the functionalization of a pre-silylated phenol. This pathway would begin with hydroquinone (B1673460) (1,4-dihydroxybenzene). The synthesis would require several steps:

Monosilylation: Direct regioselective monosilylation of hydroquinone at a C-H bond ortho to a hydroxyl group. This step is challenging due to the high acidity of the phenolic protons and would likely require prior protection of the hydroxyl groups.

O-Methylation: Once the silylated hydroquinone derivative, 2-(trimethylsilyl)hydroquinone, is obtained, the two phenolic hydroxyl groups would be converted to methoxy ethers. This is a standard transformation typically accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate.

Advanced Purification Techniques in Synthetic Organic Chemistry

The purification of the final product, this compound, is critical to remove unreacted starting materials, reagents, and any byproducts. Given its nature as a liquid or low-melting solid at room temperature, several standard and advanced techniques are applicable.

Fractional Vacuum Distillation: Aryl silanes are often thermally stable, making vacuum distillation an excellent method for purification on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. For analogous silylated compounds, boiling points in the range of 80-100 °C at reduced pressures (e.g., 5 mmHg) have been reported, suggesting this technique is well-suited for the target molecule.

Column Chromatography: For smaller scales or for the removal of non-volatile impurities, silica (B1680970) gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures. For substituted dimethoxybenzene derivatives, solvents like ethanol (B145695) are often used. chemrxiv.org

Filtration: Following the reaction work-up, initial purification often involves filtering the crude reaction mixture through a pad of a filter aid like Celite to remove insoluble salts (e.g., lithium chloride from DoM reactions) or catalyst residues.

The selection of the optimal purification strategy depends on the specific impurities present and the desired final purity of the this compound.

Reactivity and Mechanistic Investigations of 1 Trimethylsilyl 2,5 Dimethoxybenzene

Transformations Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functionality in organic synthesis, and its reactions on the 2,5-dimethoxybenzene scaffold are of significant interest. These transformations primarily involve the cleavage of the C-Si bond, which can be achieved under various conditions to yield different products.

Protodesilylation Reactions: Conditions and Selectivity

Protodesilylation is a chemical reaction in which a silyl (B83357) group is replaced by a proton. In the case of 1-(trimethylsilyl)-2,5-dimethoxybenzene, this reaction effectively results in the formation of 1,4-dimethoxybenzene (B90301). The reaction is typically facilitated by acids or fluoride (B91410) ions. The electron-donating methoxy (B1213986) groups on the aromatic ring increase the electron density, which can influence the rate of this reaction.

The general mechanism for acid-catalyzed protodesilylation involves the protonation of the aromatic ring, which is the rate-determining step, followed by the rapid cleavage of the C-Si bond. The position of protonation is directed by the substituents on the ring. The trimethylsilyl group itself is known to stabilize a positive charge at the beta-position, which in this case would be the ipso-position (the carbon atom to which the silyl group is attached). This stabilization promotes electrophilic attack at the ipso-position, leading to efficient desilylation.

Common reagents for protodesilylation include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sources of fluoride ions like tetrabutylammonium fluoride (TBAF). The choice of reagent and reaction conditions can be tuned to achieve selective desilylation, especially in molecules with multiple silyl groups or other acid-labile functionalities.

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or Chloroform | Room Temperature | Commonly used for efficient protodesilylation. |

| Hydrochloric Acid (HCl) | Methanol or Aqueous Dioxane | Room Temperature to Reflux | Aqueous acidic conditions can also effect desilylation. |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | Room Temperature | Fluoride ions have a high affinity for silicon, driving the reaction. |

Transition Metal-Mediated Desilylation and Cross-Coupling Reactivity

The trimethylsilyl group can participate in transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride activator. organic-chemistry.orgwikipedia.org For this compound, this would allow for the formation of a new carbon-carbon bond at the position of the silyl group.

The mechanism of the Hiyama coupling generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organosilane is activated by a fluoride source (e.g., TBAF) to form a more reactive pentacoordinate silicate. This species then transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

The electron-rich nature of the 2,5-dimethoxyphenyl group can influence the transmetalation step. The choice of palladium catalyst, ligand, and fluoride source is crucial for achieving high yields and selectivity. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Hiyama coupling to arylsilanes suggests its feasibility. organic-chemistry.orgarkat-usa.org

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle. |

| Organosilane | This compound | Source of the 2,5-dimethoxyphenyl group. |

| Organic Halide | Aryl iodide, Aryl bromide | Coupling partner. |

| Fluoride Activator | TBAF, CsF | Activates the organosilane for transmetalation. |

| Solvent | THF, Dioxane | Provides the reaction medium. |

Role as a Masked Proton or Activated Functional Group

The trimethylsilyl group can be considered a "masked proton" because it can be selectively removed via protodesilylation to introduce a hydrogen atom. This strategy is useful in multi-step syntheses where a particular position on the aromatic ring needs to be temporarily blocked to direct other reactions to different sites.

Furthermore, the C-Si bond can be viewed as an activated functional group. The ability of the silyl group to undergo ipso-substitution with various electrophiles makes it a versatile handle for introducing other functionalities. wikipedia.orggovtpgcdatia.ac.inalmerja.com For instance, under Friedel-Crafts conditions, an acyl group can replace the trimethylsilyl group, leading to the formation of a ketone. This ipso-substitution is driven by the formation of a stable cationic intermediate that is beta to the silicon atom. almerja.com This reactivity provides a synthetic route to compounds that might be difficult to access through direct electrophilic aromatic substitution on 1,4-dimethoxybenzene due to regioselectivity issues.

Reactivity of the 2,5-Dimethoxybenzene Core

The 2,5-dimethoxybenzene ring is highly activated towards electrophilic attack and is also susceptible to oxidation due to its electron-rich nature. The presence of the trimethylsilyl group can modulate this reactivity.

Electrophilic Aromatic Substitution: Influence of Methoxy and Trimethylsilyl Substituents

In electrophilic aromatic substitution reactions, the two methoxy groups are strong activating, ortho-, para-directing groups. organicchemistrytutor.comyoutube.comimperial.ac.uk In 1,4-dimethoxybenzene, all four available positions are activated. In this compound, the trimethylsilyl group also influences the regioselectivity. The TMS group is generally considered a weak directing group, but it can favor substitution at the ipso-position. wikipedia.orggovtpgcdatia.ac.inalmerja.com

The combined directing effects of the two methoxy groups and the trimethylsilyl group will determine the outcome of electrophilic aromatic substitution. The methoxy groups strongly direct incoming electrophiles to the positions ortho to them. In this molecule, these are the 3- and 6-positions. The trimethylsilyl group, while being a potential site for ipso-substitution, can also exert steric hindrance, potentially disfavoring substitution at the adjacent 6-position. Therefore, electrophilic attack is most likely to occur at the 3-position, which is ortho to one methoxy group and meta to the other, and is sterically less hindered than the 6-position.

Oxidation Chemistry and Formation of Radical Cations

Electron-rich aromatic compounds like this compound can undergo one-electron oxidation to form relatively stable radical cations. acs.org The stability of these radical cations is influenced by the delocalization of the positive charge and spin across the aromatic ring and the substituents. The two methoxy groups play a significant role in stabilizing the radical cation through resonance.

Studies on the closely related 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene have shown that it can be reversibly oxidized to its radical cation. researchgate.net This compound has been investigated as a redox shuttle additive in lithium-ion batteries, where the stability of the radical cation is crucial for its function. researchgate.net The oxidation potential of 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene is reported to be around 4.1 V vs Li/Li+. researchgate.net It is expected that this compound would exhibit similar electrochemical behavior, forming a radical cation upon oxidation. The stability of this radical cation will depend on factors such as the solvent and the presence of nucleophiles, which could potentially react with it. acs.org

| Property | Value | Significance |

|---|---|---|

| Redox Potential | ~4.1 V vs Li/Li⁺ researchgate.net | Indicates the energy required to remove an electron. |

| Radical Cation Stability | Relatively stable, but the C-Si bond can be a point of degradation. researchgate.net | Crucial for applications in redox-based systems. |

Electrochemical Oxidation Mechanisms of Silylated Dimethoxybenzenes

The electrochemical oxidation of 1,4-dimethoxybenzene and its derivatives is a well-established process that typically proceeds through the formation of a radical cation intermediate. The initial step involves a one-electron transfer from the aromatic ring at the anode to generate the corresponding radical cation. The stability and subsequent reaction pathways of this intermediate are highly dependent on the nature of the substituents on the aromatic ring and the reaction conditions.

For silylated dimethoxybenzenes, such as this compound, the electrochemical oxidation is initiated by the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich dimethoxybenzene ring. This process is analogous to the oxidation of other hydroquinone (B1673460) ethers, which are known to form quinone-like products upon oxidation acs.orgresearchgate.netscispace.comresearchgate.net. The presence of the electron-donating methoxy groups lowers the oxidation potential of the benzene (B151609) ring, facilitating the formation of the radical cation.

The general mechanism for the electrochemical oxidation of hydroquinone derivatives can be summarized as follows:

| Step | Process | Description |

| 1 | Electron Transfer | The neutral silylated dimethoxybenzene molecule diffuses to the anode surface and undergoes a one-electron oxidation to form the corresponding radical cation. |

| 2 | Intermediate Reactions | The generated radical cation can then undergo a variety of subsequent reactions, including proton loss, nucleophilic attack by the solvent or electrolyte, or fragmentation. |

| 3 | Further Oxidation | In some cases, the intermediate species can undergo a second electron transfer to form a dication, leading to different product outcomes. |

| 4 | Product Formation | The final products are often quinones, which are formed after a sequence of electron transfers and chemical steps. In some cases, polymerization of the initial radical cation or subsequent intermediates can occur. |

Stability and Decay Pathways of Generated Radical Cations

Upon its formation, the radical cation of this compound is a reactive intermediate whose stability is dictated by the electronic and steric environment of the aromatic ring. The primary decay pathways for such species generally involve reactions that neutralize the positive charge and the unpaired electron.

One of the most significant decay pathways for silylated aromatic radical cations is desilylation . The carbon-silicon (C-Si) bond is susceptible to cleavage, particularly when a positive charge is delocalized onto the aromatic ring. This can occur through a few potential mechanisms:

Nucleophilic Attack: A nucleophile present in the electrochemical medium (e.g., water, solvent molecules, or counter-ions from the electrolyte) can attack the silicon atom, leading to the cleavage of the C-Si bond. This is a common pathway for the cleavage of aryl silyl ethers acs.orgresearchgate.net.

ipso-Substitution: The radical cation can be attacked by a nucleophile at the carbon atom bearing the trimethylsilyl group (ipso-position), which can lead to the displacement of the silyl group escholarship.org.

Another potential decay pathway is demethylation of the methoxy groups. The positive charge on the aromatic ring can weaken the O-CH₃ bond, making it susceptible to nucleophilic attack. This pathway is competitive with desilylation and is influenced by the reaction conditions.

Furthermore, polymerization can be a significant side reaction. The radical cation can react with a neutral molecule of this compound or with another radical cation, leading to the formation of oligomeric or polymeric materials. This is a common phenomenon observed in the electrochemical oxidation of many aromatic compounds.

The relative importance of these decay pathways is influenced by factors such as the solvent, the nature of the supporting electrolyte, the electrode material, and the applied potential.

Steric and Electronic Effects of Trimethylsilyl Groups on Radical Reactivity and Decomposition

The trimethylsilyl group exerts a combination of steric and electronic effects that significantly influence the reactivity and decomposition of the this compound radical cation differencebetween.comwikipedia.orgchemrxiv.orgchemrxiv.orgnih.gov.

Electronic Effects:

σ-Donation: The trimethylsilyl group is a weak σ-donor, which can help to stabilize the positive charge on the aromatic ring to some extent.

π-Acceptance (Hyperconjugation): Through hyperconjugation, the σ*(Si-C) orbitals can interact with the π-system of the benzene ring. This interaction can influence the distribution of the spin density and positive charge in the radical cation.

The net electronic effect of the trimethylsilyl group is a complex interplay of these factors. In the context of radical cations, the ability of silicon to stabilize a positive charge at a β-position (the β-silicon effect) is a well-documented phenomenon that could play a role in the stability of certain intermediates.

Steric Effects:

Steric Hindrance: The bulky nature of the trimethylsilyl group provides steric shielding to the aromatic ring. This can hinder the approach of nucleophiles and solvent molecules, potentially slowing down some of the decay pathways, such as nucleophilic attack at the ring or dimerization.

Geometric Distortions: The steric bulk of the TMS group can cause distortions in the geometry of the radical cation, which can, in turn, affect the orbital overlap and the delocalization of the unpaired electron and the positive charge.

The interplay of these steric and electronic effects determines the ultimate fate of the radical cation. For instance, while the electronic effects might make the C-Si bond a reactive site, the steric hindrance of the TMS group could kinetically stabilize the radical cation by preventing bimolecular reactions.

| Effect | Description | Impact on Radical Cation |

| Electronic | Weak σ-donation and potential π-acceptance via hyperconjugation. | Influences charge and spin distribution, potentially stabilizing the radical cation. May also activate the C-Si bond for cleavage. |

| Steric | The bulky nature of the trimethylsilyl group. | Hinders nucleophilic attack and dimerization, potentially increasing the lifetime of the radical cation. Can also induce geometric distortions affecting electronic properties. |

Stereoelectronic Effects and Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on reactivity, play a crucial role in directing the reaction pathways of the this compound radical cation rsc.orgacs.orgacs.org.

In the context of the desilylation pathway, the orientation of the C-Si bond with respect to the plane of the aromatic ring can be critical. For an efficient cleavage of the C-Si bond, optimal orbital overlap between the aromatic π-system and the σ*(C-Si) orbital is often required. This alignment facilitates the transfer of electron density into the antibonding orbital, weakening the C-Si bond and promoting its cleavage.

Similarly, in the case of demethylation, the orientation of the methoxy groups can influence their reactivity. The lone pairs on the oxygen atoms can interact with the π-system of the ring, and this interaction is conformation-dependent. A specific rotational conformation of the methoxy group might be more susceptible to nucleophilic attack on the methyl group due to favorable stereoelectronic interactions.

The fragmentation of radical cations is often under stereoelectronic control. For instance, the cleavage of a bond β to the aromatic ring can be highly dependent on the dihedral angle between the p-orbitals of the aromatic ring and the breaking bond. While the C-Si bond is directly attached to the ring, similar principles can apply to the transition states of its cleavage, where the geometry of approach of a nucleophile or the distortion of the ring can be dictated by the need to achieve a favorable orbital alignment.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For 1-(Trimethylsilyl)-2,5-dimethoxybenzene, ¹H, ¹³C, and ²⁹Si NMR studies collectively provide a complete picture of the atomic connectivity and chemical environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the trimethylsilyl (B98337) protons, the methoxy (B1213986) protons, and the aromatic protons. The trimethylsilyl group typically appears as a sharp singlet in the upfield region of the spectrum due to the electropositive nature of silicon. The two methoxy groups are expected to give rise to a singlet, unless rotational hindrance creates different chemical environments. The aromatic protons, due to their distinct positions on the benzene (B151609) ring, will exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is observed, indicative of the nine equivalent protons.

Methoxy Protons (-OCH₃): A singlet corresponding to the six protons of the two methoxy groups.

Aromatic Protons (C₆H₃): The three protons on the aromatic ring will show distinct signals, the chemical shifts of which are influenced by the electron-donating methoxy groups and the trimethylsilyl substituent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~0.25 | Singlet | 9H |

| -OCH₃ | ~3.78 | Singlet | 6H |

| Aromatic H | ~6.7-7.0 | Multiplet | 3H |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The trimethylsilyl methyl carbons appear at a characteristic upfield chemical shift. The methoxy carbons also have a distinct resonance. The six aromatic carbons will show four distinct signals due to the symmetry of the molecule: two for the methoxy-substituted carbons, one for the silyl-substituted carbon, and three for the remaining CH carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ -1.0 |

| -OC H₃ | ~55-56 |

| Aromatic C-H | ~110-122 |

| Aromatic C-Si | ~129 |

| Aromatic C-O | ~153-158 |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound. The measured mass-to-charge ratio (m/z) can be used to calculate a precise molecular formula, confirming the identity of this compound (C₁₁H₁₈O₂Si). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of a methyl group from the trimethylsilyl moiety, leading to a stable [M-15]⁺ ion, which is a characteristic fragmentation for trimethylsilyl compounds. Other fragments may arise from the cleavage of the methoxy groups or the entire trimethylsilyl group.

| Ion | Calculated m/z | Description |

| [M]⁺ | 210.1076 | Molecular Ion |

| [M-CH₃]⁺ | 195.0841 | Loss of a methyl group from the silyl (B83357) moiety |

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C-O stretching of the methoxy groups, and the Si-C stretching and deformation vibrations of the trimethylsilyl group.

~2830-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C vibrations of the trimethylsilyl group.

~1040-1250 cm⁻¹: C-O stretching of the aryl ether.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with high polarizability. Therefore, it would be effective in identifying the symmetric breathing modes of the benzene ring and the symmetric vibrations of the Si-C bonds.

These vibrational spectra serve as a molecular fingerprint, allowing for the confirmation of the various functional moieties within the this compound structure.

X-ray Diffraction for Solid-State Molecular Architecture (if applicable to crystalline derivatives)

To date, a single-crystal X-ray diffraction study for this compound itself has not been reported in the literature. This analytical technique requires a suitable single crystal of the compound or a crystalline derivative. If such a crystal could be grown, X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This would offer valuable insights into intermolecular interactions and the conformation of the methoxy and trimethylsilyl groups relative to the benzene ring.

Applications of 1 Trimethylsilyl 2,5 Dimethoxybenzene in Advanced Synthetic Chemistry

As a Strategic Building Block in Complex Molecule Synthesis

The utility of 1-(trimethylsilyl)-2,5-dimethoxybenzene as a strategic building block stems from the predictable reactivity of the trimethylsilyl (B98337) group, which can be selectively cleaved or replaced, allowing for the regioselective introduction of a wide array of functional groups.

Precursor for Derivatized Aromatic Compounds via Silyl (B83357) Group Manipulation

The carbon-silicon bond in aryl silanes is susceptible to cleavage by electrophiles, a reaction known as ipso-substitution. This process is a cornerstone of the synthetic utility of this compound. The trimethylsilyl group acts as a "placeholder," directing incoming electrophiles to the carbon atom to which it is attached with high regioselectivity. This is particularly advantageous as direct electrophilic substitution on 2,5-dimethoxybenzene could lead to a mixture of products.

A common manipulation is protodesilylation , the replacement of the trimethylsilyl group with a hydrogen atom. This reaction is typically carried out under acidic conditions and is useful when the silyl group is employed as a temporary protecting or directing group.

More synthetically valuable are ipso-substitutions with other electrophiles. For instance, halogenation (e.g., with bromine or iodine) can be achieved with high regioselectivity to introduce a halogen atom at the former site of the silyl group. This provides a handle for subsequent cross-coupling reactions. Similarly, acylation and alkylation reactions under Friedel-Crafts conditions can be directed by the silyl group.

The general mechanism of electrophilic ipso-desilylation involves the attack of an electrophile on the silylated carbon, forming a cationic intermediate which is stabilized by the silicon atom. Subsequent cleavage of the C-Si bond, often facilitated by a nucleophile, yields the substituted product.

| Reaction Type | Electrophile | Product Functional Group |

| Protodesilylation | H⁺ | -H |

| Halogenation | Br₂, I₂ | -Br, -I |

| Acylation | RCOCl / Lewis Acid | -C(O)R |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

Integration into Sequential Functionalization Strategies

The ability to selectively functionalize the aromatic ring at the silyl position allows for the integration of this compound into sequential and iterative synthetic strategies, such as cross-coupling reactions. nih.gov A common approach involves an initial ipso-halogenation of the silylated arene. The resulting halo-aromatic can then participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

For example, a synthetic sequence could begin with the ipso-bromination of this compound. The resulting 1-bromo-2,5-dimethoxybenzene (B144562) can then be subjected to a Suzuki coupling with an arylboronic acid to form a biaryl structure. If the original molecule contained other functional handles, the trimethylsilyl group allows for a controlled, stepwise elaboration of the aromatic core. This iterative approach is particularly valuable in the synthesis of complex organic materials and natural products where precise control over substitution patterns is crucial. researchgate.net

Utility in Ligand Design and Catalyst Development for Organic Transformations

The 2,5-dimethoxyphenyl moiety is a structural motif found in a number of ligands used in catalysis. The ability to selectively functionalize this core is critical for tuning the steric and electronic properties of the resulting ligands. While direct examples involving this compound are not extensively documented in dedicated studies, its potential utility is evident from the established principles of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligand synthesis. cfmot.debeilstein-journals.orgmagtech.com.cn

The synthesis of many phosphine ligands, for example, relies on the reaction of organometallic reagents (like Grignard or organolithium reagents) with phosphorus halides. nih.gov this compound can be converted to a lithiated or Grignard reagent at the silylated position after a halogenation step. This organometallic intermediate can then be reacted with a chlorophosphine to introduce a phosphine group at a specific position on the 2,5-dimethoxybenzene ring. This regiochemical control is essential for creating ligands with well-defined coordination spheres.

Similarly, in the synthesis of N-heterocyclic carbene (NHC) ligands, the N-aryl substituents play a crucial role in determining the ligand's properties. scripps.edubeilstein-journals.org The synthesis of these N-aryl groups often involves the formation of a C-N bond with the aniline (B41778) precursor. By using a functionalized 2,5-dimethoxyaniline, derived from a silylated precursor, one can introduce this specific electronic and steric profile into the NHC ligand. The trimethylsilyl group would allow for the introduction of other functional groups on the aniline ring prior to its incorporation into the NHC structure.

As a Mechanistic Chemical Probe for Studying Aromatic Reactivity and Radical Stability

Furthermore, the 2,5-dimethoxybenzene core is known to form relatively stable radical cations. Electron Paramagnetic Resonance (EPR) spectroscopy studies on the radical cation of 1,4-dimethoxybenzene (B90301) have provided insights into the distribution of the unpaired electron spin density across the aromatic ring. researchgate.net The presence of a trimethylsilyl group at the 1-position would subtly perturb the electronic structure of the corresponding radical cation. Studying the EPR spectrum of the radical cation of this compound could therefore offer valuable data on the influence of the silyl group on radical stability and spin delocalization. This information is crucial for understanding electron transfer processes and the mechanisms of reactions involving radical intermediates.

Precursor for Oligomeric and Polymeric Materials (e.g., oligo(phenyleneethynylene)s)

This compound is a key potential precursor for the synthesis of oligo- and poly(phenyleneethynylene)s (OPEs and PPEs). These materials are of significant interest due to their unique photophysical and electronic properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

The synthesis of OPEs and PPEs is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. scielo.org.mxresearchgate.netrsc.orgnih.govbeilstein-journals.org This reaction typically involves the coupling of a dihaloarene with a diethynylarene. This compound can be readily converted into both of these key monomers.

Computational and Theoretical Investigations of 1 Trimethylsilyl 2,5 Dimethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in providing insights into the properties of dimethoxybenzene derivatives. nih.govresearchgate.net

The molecular geometry of 1-(Trimethylsilyl)-2,5-dimethoxybenzene is characterized by a planar phenyl ring, a feature common to dimethoxybenzene derivatives. nih.govresearchgate.net The methoxy (B1213986) groups and the trimethylsilyl (B98337) group, however, introduce specific conformational preferences. The methoxy groups are generally coplanar with the aromatic ring to maximize resonance effects, although steric hindrance can cause slight out-of-plane rotations. nih.gov The trimethylsilyl group, being bulkier, will adopt a conformation that minimizes steric interactions with the adjacent methoxy group.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. For dimethoxybenzene derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the oxygen atoms of the methoxy groups, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net The presence of the electron-donating methoxy groups and the σ-donating/π-accepting trimethylsilyl group will modulate these frontier orbital energies.

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate likely sites for electrophilic and nucleophilic attack. In dimethoxybenzene derivatives, the negative potential is typically located around the oxygen atoms of the methoxy groups, making them susceptible to electrophilic attack. nih.govresearchgate.net The aromatic ring also exhibits negative potential, characteristic of its nucleophilic nature.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in Table 1 are representative for a dimethoxybenzene derivative and may vary for this compound.

Mechanistic Studies through Computational Modeling: Exploring Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. researchgate.netescholarship.org For this compound, a key reaction of interest is electrophilic aromatic substitution. The methoxy and trimethylsilyl substituents play a significant role in directing the regioselectivity of such reactions.

Both methoxy and trimethylsilyl groups are generally ortho-, para-directing activators in electrophilic aromatic substitution. minia.edu.eglumenlearning.com However, the bulky trimethylsilyl group can exert significant steric hindrance, potentially favoring substitution at the less hindered positions. Computational studies can quantify the activation energies for electrophilic attack at the different available positions on the benzene ring, thus predicting the most likely products.

Theoretical calculations can also shed light on the stability of the Wheland intermediate (also known as an arenium ion), which is formed during electrophilic aromatic substitution. The electron-donating methoxy groups are expected to stabilize this carbocationic intermediate through resonance, thereby increasing the reaction rate. lumenlearning.com The effect of the trimethylsilyl group on the stability of the Wheland intermediate can also be assessed computationally.

Furthermore, computational modeling can be employed to investigate other potential reaction pathways, such as those involving the cleavage of the C-Si bond or reactions at the methoxy groups. By mapping out the potential energy surface for these transformations, researchers can identify the most energetically favorable routes and gain a deeper understanding of the molecule's chemical behavior.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.govnih.govcnr.it

For this compound, DFT calculations can provide theoretical predictions of its ¹H and ¹³C NMR spectra. mdpi.com The calculated chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the computed spectra with experimental data, it is possible to confirm the molecular structure and assign the observed signals. The chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of both the methoxy and trimethylsilyl substituents. The protons and carbons of the trimethylsilyl and methoxy groups will have characteristic chemical shifts that can also be predicted.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of vibrational bands. nih.gov

Conformational analysis is another area where computational chemistry is highly valuable. For flexible molecules like this compound, which has rotatable bonds (C-O and C-Si), multiple conformations may exist. rsc.orgsemanticscholar.org Computational methods can be used to identify the stable conformers and to determine their relative energies, thus predicting the most abundant conformation at a given temperature. The rotational barriers around the C-O and C-Si bonds can also be calculated, providing insights into the molecule's dynamic behavior.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Si) | 135.0 |

| C-2 (C-OCH₃) | 155.0 |

| C-3 | 115.0 |

| C-4 | 118.0 |

| C-5 (C-OCH₃) | 153.0 |

| C-6 | 120.0 |

| -OCH₃ | 56.0 |

| -Si(CH₃)₃ | 0.5 |

Note: The values in Table 2 are illustrative for a substituted dimethoxybenzene and are not specific calculated values for this compound.

Insights into Aromaticity, Substituent Effects, and Delocalization via Theoretical Methods

The concept of aromaticity is central to understanding the stability and reactivity of benzene and its derivatives. Theoretical methods provide quantitative measures of aromaticity, allowing for a detailed analysis of how substituents influence the π-electron delocalization in the aromatic ring. researchgate.netscispace.com

Several theoretical descriptors are used to quantify aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov NICS values are calculated at the center of the aromatic ring and provide a measure of the magnetic shielding or deshielding, which is related to the induced ring current characteristic of aromatic systems. The HOMA index, on the other hand, is based on the degree of bond length alternation in the ring; a value close to 1 indicates high aromaticity.

The methoxy and trimethylsilyl substituents in this compound will influence the aromaticity of the benzene ring. Electron-donating groups like methoxy generally have a small effect on the aromaticity of the benzene ring. nih.gov The trimethylsilyl group, which can act as a weak σ-donor and a π-acceptor (through d-p orbital interactions), may have a more complex influence. Computational studies can quantify these substituent effects on the aromaticity of the ring by calculating NICS and HOMA indices.

Furthermore, theoretical methods can provide insights into the nature of the chemical bonds and the extent of electron delocalization within the molecule. Natural Bond Orbital (NBO) analysis, for instance, can be used to study donor-acceptor interactions between occupied and unoccupied orbitals, providing a quantitative picture of hyperconjugation and resonance effects. These analyses can help to rationalize the observed reactivity and spectroscopic properties of this compound.

Perspectives and Future Research Trajectories for Monosilylated Dimethoxybenzenes

Innovation in Green and Sustainable Synthetic Methodologies

The traditional synthesis of arylsilanes, including 1-(trimethylsilyl)-2,5-dimethoxybenzene, often relies on methods that are not environmentally benign, such as the use of stoichiometric organometallic reagents and harsh reaction conditions. The future of organic synthesis lies in the development of greener and more sustainable alternatives.

One promising avenue is the advancement of photocatalytic C-H silylation . This method utilizes visible light to activate C-H bonds in aromatic compounds, allowing for their direct conversion to arylsilanes. For monosilylated dimethoxybenzenes, this approach could offer a more atom-economical and less hazardous route compared to traditional methods. Research in this area will likely focus on developing more efficient and robust photocatalysts that can operate under mild conditions and tolerate a wider range of functional groups.

Another burgeoning area is mechanochemical synthesis . This solvent-free or low-solvent technique uses mechanical force, such as ball milling, to drive chemical reactions. Applying mechanochemistry to the synthesis of monosilylated dimethoxybenzenes could significantly reduce solvent waste and energy consumption. Future research will likely explore the scope of mechanochemical silylation and its scalability for industrial applications.

Furthermore, the use of biocatalysis in organosilicon chemistry is a nascent but exciting field. Engineering enzymes to catalyze the formation of carbon-silicon bonds could provide a highly selective and environmentally friendly method for synthesizing compounds like this compound.

The table below summarizes some key green synthetic methodologies and their potential application to the synthesis of monosilylated dimethoxybenzenes.

| Methodology | Advantages | Potential Application for Monosilylated Dimethoxybenzenes |

| Photocatalytic C-H Silylation | Atom-economical, mild reaction conditions, reduced waste. | Direct synthesis from dimethoxybenzenes, minimizing pre-functionalization steps. |

| Mechanochemical Synthesis | Solvent-free or low-solvent, reduced energy consumption. | Environmentally friendly production with potential for scalability. |

| Biocatalysis | High selectivity, environmentally benign, operates under mild conditions. | Enantioselective synthesis of chiral derivatives and sustainable production. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The trimethylsilyl (B98337) group in this compound is not merely a protecting group; it is a versatile functional handle that can direct and activate the aromatic ring towards a variety of transformations. While its role in directed ortho-metalation and ipso-substitution is well-established, future research will likely uncover novel reactivity patterns.

One area of exploration is the development of unconventional C-H functionalization reactions. By leveraging the electronic and steric influence of the silyl (B83357) group, it may be possible to achieve selective functionalization at positions that are typically difficult to access. This could involve the use of novel transition-metal catalysts or photoredox catalysis to activate specific C-H bonds in the molecule.

Furthermore, the development of flow chemistry protocols for reactions involving silylated dimethoxybenzenes could lead to improved reaction efficiency, safety, and scalability. The precise control over reaction parameters offered by flow reactors could enable the exploration of reaction conditions that are not feasible in traditional batch setups, potentially leading to the discovery of new transformations.

Rational Design of Derivatives with Tailored Reactivity Profiles

The ability to fine-tune the electronic and steric properties of this compound through the introduction of additional substituents opens up possibilities for the rational design of derivatives with tailored reactivity.

Computational studies , such as Density Functional Theory (DFT) calculations, can play a crucial role in predicting the reactivity of these designed derivatives. By modeling the electronic structure and reaction pathways, chemists can identify promising candidates for synthesis and experimental investigation. This synergy between computational and experimental chemistry will accelerate the discovery of new reagents and catalysts based on the silylated dimethoxybenzene scaffold.

The design of derivatives with specific applications in mind is a key future direction. For instance, incorporating silylated dimethoxybenzene moieties into larger molecular architectures could lead to the development of new organic electronic materials with tailored photophysical and electronic properties. The electron-donating nature of the dimethoxybenzene ring, combined with the unique properties of the silicon atom, makes these compounds attractive building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.orgresearchgate.net

Integration into Emerging Areas of Fundamental Chemical Research beyond Traditional Synthesis

The unique properties of monosilylated dimethoxybenzenes make them promising candidates for integration into emerging areas of chemical research that go beyond their traditional role as synthetic intermediates.

One such area is bioorthogonal chemistry . Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of silylated dimethoxybenzene derivatives that can participate in bioorthogonal ligation reactions could enable new strategies for labeling and imaging biomolecules in their native environment. nih.gov

Another exciting frontier is the use of silylated aromatic compounds in materials science . The incorporation of this compound units into polymers or porous materials could lead to the development of materials with novel properties, such as enhanced thermal stability, specific optical properties, or tailored surface chemistry.

The table below outlines some emerging research areas and the potential role of monosilylated dimethoxybenzenes.

| Research Area | Potential Role of Monosilylated Dimethoxybenzenes |

| Organic Electronics | Building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.orgresearchgate.net |

| Bioorthogonal Chemistry | Development of novel probes for biological labeling and imaging. nih.gov |

| Materials Science | Incorporation into polymers and porous materials to create functional materials with tailored properties. |

| Flow Chemistry | Enabling the exploration of new reaction conditions and the discovery of novel transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.